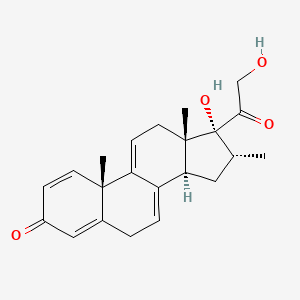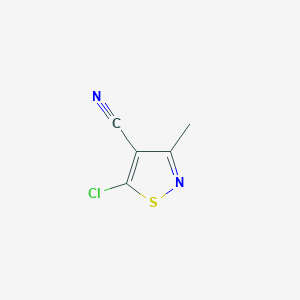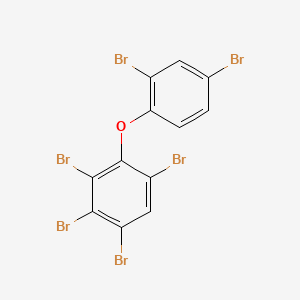![molecular formula C12H20N2O5Si B1430268 Methyl 2,6-dioxo-3-{[2-(trimethylsilyl)ethoxy]methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate CAS No. 1610377-18-8](/img/structure/B1430268.png)
Methyl 2,6-dioxo-3-{[2-(trimethylsilyl)ethoxy]methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Overview
Description
Scientific Research Applications
Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of pyrimidine derivatives, which are crucial in medicinal chemistry. Pyrimidines are a core structure in many pharmaceutical drugs and exhibit a wide range of biological activities . They are used in the development of therapies for various diseases, including cancer, viral infections, and metabolic disorders.
Agriculture
In agriculture, pyrimidine derivatives play a role as antimicrobial agents. They can be designed to target specific pests or diseases affecting crops, thereby enhancing yield and reducing crop loss . The compound could serve as a precursor for such agents, contributing to the development of new agricultural chemicals.
Material Science
The compound’s derivatives are used in material science for the synthesis of novel organic materials. These materials may have unique properties such as conductivity, fluorescence, or thermal stability, making them suitable for use in electronics, sensors, and other advanced technologies .
Environmental Science
In environmental science, pyrimidine derivatives, which can be synthesized from this compound, may be used as sensors or indicators for environmental monitoring. They can help detect pollutants or changes in environmental conditions, aiding in the protection and preservation of ecosystems .
Synthetic Organic Chemistry
As a versatile synthetic intermediate, this compound is used in multicomponent reactions to create complex molecules. Its reactivity allows for the construction of diverse chemical structures, which are essential in the discovery and development of new synthetic methodologies .
Pharmaceutical Testing
This compound is also used as a reference standard in pharmaceutical testing. It helps ensure the quality and consistency of pharmaceutical products by providing a benchmark against which the products can be compared .
Supramolecular Chemistry
The pyrimidine moiety is known for its ability to form hydrogen bonds, making it useful in the field of supramolecular chemistry. It can be used to create molecules that have specific interactions with other molecules, which is valuable in the design of molecular machines and devices .
Bioengineering
In bioengineering, the compound’s derivatives could be used to modify natural or synthetic polymers. These modifications can impart new properties to the polymers, making them suitable for biomedical applications such as drug delivery systems or tissue engineering scaffolds .
properties
IUPAC Name |
methyl 2,6-dioxo-3-(2-trimethylsilylethoxymethyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5Si/c1-18-11(16)9-7-10(15)13-12(17)14(9)8-19-5-6-20(2,3)4/h7H,5-6,8H2,1-4H3,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPZVIXUFQSMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=O)N1COCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dioxo-3-{[2-(trimethylsilyl)ethoxy]methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



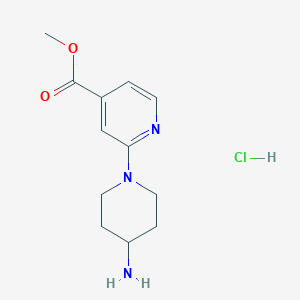

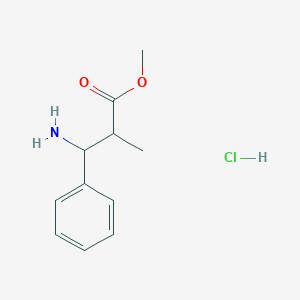
![Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1430191.png)
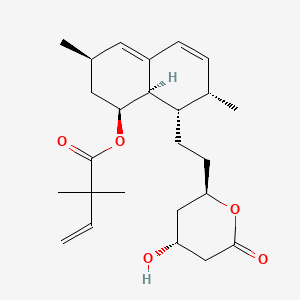
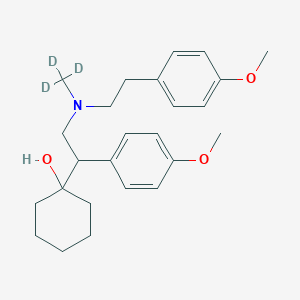
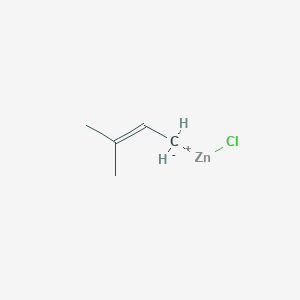
![ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1430198.png)

